2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol
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Overview
Description
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is an organic compound characterized by the presence of an ethylsulfonyl group, a nitrophenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylsulfonyl group.
Major Products Formed
Oxidation: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetaldehyde or 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetic acid.
Reduction: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1-(3-nitrophenyl)ethanol
- 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanol
- 2-(Ethylsulfonyl)-1-(3-nitrophenyl)propanol
Uniqueness
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the ethylsulfonyl and nitrophenyl groups, which influence its reactivity and interactions
Properties
Molecular Formula |
C10H13NO5S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6,10,12H,2,7H2,1H3 |
InChI Key |
BNMYPBZTSVBELB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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